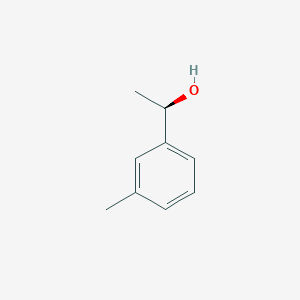

(R)-1-(m-Tolyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNHUMWMKXWVIU-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(m-Tolyl)ethanol: Properties, Synthesis, and Applications

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Chiral secondary alcohols, such as (R)-1-(m-Tolyl)ethanol, represent a critical class of building blocks. Their utility stems from the stereogenic center bearing the hydroxyl group, which can be exploited to introduce chirality into a target molecule, profoundly influencing its biological activity and pharmacological profile. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore methodologies for its stereoselective synthesis and analysis, and discuss its applications as a valuable chiral intermediate.

Physicochemical Properties of 1-(m-Tolyl)ethanol

Understanding the fundamental physical and chemical properties of this compound is essential for its effective handling, application in synthesis, and purification. While specific data for the enantiomerically pure (R)-isomer is not always available in public literature, we can infer many of its properties from data on the racemic mixture and related isomers.

Table 1: Key Physicochemical Properties of 1-(m-Tolyl)ethanol

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3-methylphenyl)ethanol | [1] |

| Synonyms | (R)-1-(3-Methylphenyl)ethanol | [2] |

| CAS Number | 42070-91-7 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Physical Form | Liquid | [1][2] |

| Purity (typical) | >95% | [1] |

| Boiling Point | ~218-220 °C (for p-isomer) | [4] |

| Density | ~0.997 g/cm³ (for racemic m-isomer) | [5] |

| Refractive Index | ~1.526 (for racemic m-isomer) | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers. | [6] |

| Specific Optical Rotation ([α]D) | Data not available. Expected to be a non-zero value. For comparison, (R)-1-(o-tolyl)ethanol is +44.06° (c=0.54, CH₂Cl₂) | [7] |

Expert Insight: The boiling point and density of the (R)-enantiomer are expected to be very similar to those of the racemic mixture and other positional isomers. The key distinguishing feature of this compound is its optical activity. While a specific value for its optical rotation is not readily found in the cited literature, it is expected to have a non-zero value, and its sign and magnitude are critical for confirming its enantiomeric purity. The solubility in organic solvents is a direct consequence of the molecule's aromatic ring and the hydroxyl group, which allows for both nonpolar and polar interactions.

Synthesis and Chiral Resolution: Accessing Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. There are two primary strategies to obtain this chiral alcohol: asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor. A common and highly effective method is the asymmetric reduction of the corresponding ketone, 3'-methylacetophenone.

Workflow: Asymmetric Reduction of 3'-Methylacetophenone

Caption: Asymmetric synthesis of this compound.

Causality in Experimental Choices: The choice of catalyst is critical in asymmetric reduction. Catalysts based on transition metals like Ruthenium, complexed with chiral ligands (e.g., BINAP), are often employed. The chiral ligand creates a chiral environment around the metal center, which preferentially directs the hydride transfer to one face of the ketone's carbonyl group, leading to the formation of one enantiomer in excess. The solvent and reaction conditions (temperature, pressure) are optimized to maximize both conversion and enantioselectivity.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 1-(m-tolyl)ethanol. This can be achieved through several methods, with enzymatic resolution and diastereomeric salt formation being common approaches.

Workflow: Enzymatic Kinetic Resolution

References

- 1. (R)-1-(3-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. 1-(3-Methylphenyl)ethanol | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CID 160893720 | C18H24O2 | CID 160893720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Enantioselective Synthesis of 1-(m-tolyl)ethanol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of 1-(m-tolyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, access to enantiomerically pure forms of this secondary alcohol is critical for the development of stereochemically defined active pharmaceutical ingredients (APIs). This document will dissect three leading strategies: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Enzymatic Reduction. Each section will elucidate the fundamental principles, explore the mechanistic underpinnings of enantioselectivity, and provide detailed, field-proven experimental protocols. The guide is structured to offer not just a recitation of methods, but a causal understanding of experimental choices, empowering researchers to adapt and optimize these syntheses for their specific applications.

Introduction: The Significance of Chiral 1-(m-tolyl)ethanol

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. The specific three-dimensional arrangement of substituents around the stereocenter of these alcohols can profoundly influence their pharmacological activity. Enantiomers of a drug can exhibit widely different potencies, and in some cases, one enantiomer may be therapeutic while the other is inactive or even toxic. Consequently, the development of robust and efficient methods for the synthesis of single-enantiomer compounds is a cornerstone of modern drug development.

1-(m-tolyl)ethanol, with its stereogenic center at the carbinol carbon, is a valuable chiral intermediate. Its enantiomers serve as precursors for a range of more complex chiral molecules, making its efficient and selective synthesis a topic of considerable academic and industrial research. This guide will provide a comprehensive overview of the state-of-the-art techniques to achieve this synthesis with high enantiomeric purity.

Asymmetric Transfer Hydrogenation (ATH): A Practical Approach to Chiral Alcohols

Asymmetric transfer hydrogenation has emerged as a powerful and operationally simple method for the enantioselective reduction of prochiral ketones.[1] Unlike asymmetric hydrogenation, which typically employs high-pressure hydrogen gas, ATH utilizes a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, making the technique more accessible and safer for standard laboratory settings.[2]

The Noyori-Type Ruthenium Catalysts: The Workhorse of ATH

At the heart of modern ATH are the highly efficient and selective ruthenium catalysts developed by Noyori and coworkers. These catalysts typically feature a Ru(II) center coordinated to a chiral diamine ligand and an arene ligand. The most successful of these are the N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with a cymene or other arene ligand.[3]

The enantioselectivity of the reduction is dictated by the chirality of the diamine ligand. The (R,R)-TsDPEN catalyst will stereoselectively produce one enantiomer of the alcohol, while the (S,S)-TsDPEN catalyst will yield the other. This predictability is a significant advantage in designing a synthesis for a specific chiral target.

Mechanism of Enantioselection in ATH

The mechanism of Noyori-type ATH is a subject of ongoing research, but it is generally accepted to proceed through a concerted outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone. The chirality of the ligand environment around the ruthenium center creates a chiral pocket that preferentially accommodates one of the two prochiral faces of the ketone, leading to the observed enantioselectivity.[4]

Caption: Figure 1: Simplified mechanism of Asymmetric Transfer Hydrogenation.

Experimental Protocol for ATH of 3'-Methylacetophenone

Materials:

-

3'-Methylacetophenone

-

(R,R)-TsDPEN Ru(II) catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)])

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous isopropanol (IPA)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

In a nitrogen-purged Schlenk flask, dissolve the (R,R)-TsDPEN Ru(II) catalyst (substrate to catalyst ratio, S/C = 2000:1) in anhydrous DCM (0.1 M).

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

To the catalyst solution, add 3'-methylacetophenone.

-

Add the formic acid/triethylamine mixture (1.5 equivalents relative to the ketone).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched 1-(m-tolyl)ethanol.

-

Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Asymmetric Hydrogenation (AH): The Atom-Economical Route

Asymmetric hydrogenation is a highly atom-economical method for the enantioselective reduction of ketones, utilizing molecular hydrogen as the reductant.[5] This method often requires specialized high-pressure equipment but offers the advantage of generating only the desired product without stoichiometric byproducts.

Rhodium-DIPAMP: A Pioneering Catalyst System

The development of chiral phosphine ligands was a breakthrough in asymmetric hydrogenation. The Rhodium-DIPAMP catalyst, where DIPAMP is (R,R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphane], is a classic example of a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides and ketones.[6] The C2-symmetric nature of the DIPAMP ligand creates a well-defined chiral environment around the rhodium center, leading to high levels of enantioselectivity.

Mechanism of Enantioselection in AH

The mechanism of rhodium-catalyzed asymmetric hydrogenation is generally believed to proceed through an "unsaturated" pathway. The key steps involve the coordination of the ketone to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the hydride to the carbonyl carbon and reductive elimination of the product regenerates the active catalyst. The enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligand in the catalyst-substrate complex, which favors the formation of one diastereomeric intermediate over the other.[7]

Caption: Figure 2: Simplified mechanism of Rh-catalyzed Asymmetric Hydrogenation.

Experimental Protocol for AH of 3'-Methylacetophenone

Materials:

-

3'-Methylacetophenone

-

[Rh(COD)(R,R-DIPAMP)]BF4

-

Anhydrous methanol

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Rh(COD)(R,R-DIPAMP)]BF4 (S/C = 1000:1) and 3'-methylacetophenone.

-

Add anhydrous methanol to dissolve the reactants (0.2 M).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with nitrogen gas several times, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC.

Enzymatic Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for enantioselective synthesis.[8] Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exquisite stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure).

Alcohol Dehydrogenase from Lactobacillus brevis (LbADH)

Alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a well-characterized and versatile enzyme for the asymmetric reduction of a wide range of ketones.[9][10] It typically follows Prelog's rule, delivering a hydride to the re-face of the carbonyl, which in the case of 3'-methylacetophenone, yields the (R)-enantiomer of 1-(m-tolyl)ethanol. LbADH requires a nicotinamide cofactor (NADH or NADPH) as the hydride source. In practical applications, a cofactor regeneration system is employed to make the process economically viable. A common approach is to use a sacrificial alcohol, such as isopropanol, and a second enzyme, a glucose dehydrogenase, to regenerate the NADH/NADPH.

Mechanism of Enantioselection in Enzymatic Reduction

The high enantioselectivity of ADHs stems from the three-dimensional structure of the enzyme's active site.[11] The active site is a chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning is achieved through a combination of hydrophobic and hydrophilic interactions between the substrate and the amino acid residues of the enzyme. This pre-organization ensures that the hydride from the cofactor is delivered to only one of the two prochiral faces of the carbonyl group.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Mechanistic insight into NOYORI asymmetric hydrogenations. | Semantic Scholar [semanticscholar.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]

- 11. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-1-(m-Tolyl)ethanol: A Chiral Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of (R)-1-(m-Tolyl)ethanol, a chiral secondary alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its value lies in its role as an enantiomerically pure building block, enabling the stereocontrolled synthesis of complex molecular targets.

Chemical Identity and Nomenclature

This compound is a chiral aromatic alcohol. The "R" designation refers to the specific spatial arrangement (stereochemistry) of the groups around the chiral carbon center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Systematic IUPAC Name : (1R)-1-(3-methylphenyl)ethanol

-

Common Name : this compound

-

Synonyms : (R)-1-(3-Tolyl)ethanol, (R)-α,3-Dimethylbenzyl alcohol

-

Molecular Formula : C₉H₁₂O[1]

-

Molecular Weight : 136.19 g/mol [1]

CAS Registry Numbers:

It is crucial for researchers to correctly identify the substance they are working with. While a specific CAS number for the (R)-enantiomer is not widely indexed, the following related numbers are critical for sourcing and identification:

| Compound Name | Stereochemistry | CAS Number | Notes |

| 1-(3-Methylphenyl)ethanol | Racemic (±) | 25675-28-9[2], 7287-81-2[1] | An equal mixture of (R) and (S) enantiomers. |

| (S)-1-(m-Tolyl)ethanol | (S)-enantiomer | 51154-53-1 | The mirror image of the topic compound. |

| This compound | (R)-enantiomer | 100845-81-8 | Specific CAS number for the (R)-isomer. |

Physicochemical Properties

The physical properties are primarily documented for the racemic mixture. The properties of the individual enantiomers are identical except for their interaction with plane-polarized light.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~218-220 °C | [3] |

| Density | ~0.987 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | ~1.524 | [3] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [2] |

| Optical Rotation [α] | Specific value depends on conditions (concentration, solvent, wavelength). The (R)-isomer will have a positive (+) or negative (-) rotation, while the (S)-isomer will have the equal but opposite value. | N/A |

Synthesis and Enantioselective Resolution

The production of enantiomerically pure this compound is a key challenge that underscores the principles of asymmetric synthesis. Direct synthesis of the racemate is straightforward via the reduction of the corresponding ketone, 3'-methylacetophenone, using a reducing agent like sodium borohydride. However, obtaining the pure (R)-enantiomer requires a stereoselective approach.

Asymmetric Synthesis

The most efficient method for generating the (R)-enantiomer directly is through the asymmetric reduction of 3'-methylacetophenone. This is a cornerstone of modern synthetic chemistry, where a prochiral ketone is converted into a single enantiomer of a chiral alcohol.

Causality of Method Choice : This approach is favored in industrial settings because it avoids the 50% theoretical yield limit of classical resolution and minimizes waste. The choice of catalyst is paramount, as it directly controls the stereochemical outcome.

Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation : A chiral ruthenium or rhodium catalyst (e.g., a Noyori-type catalyst) is prepared in situ by reacting a metal precursor with a chiral ligand in an appropriate solvent.

-

Reaction Setup : 3'-methylacetophenone is dissolved in a solvent (e.g., isopropanol, which can also serve as the hydrogen source).

-

Catalysis : A catalytic amount of the prepared chiral catalyst is added to the solution.

-

Reaction : The mixture is heated, allowing the transfer of hydrogen from the solvent (or another hydrogen donor) to the ketone, guided by the chiral catalyst to selectively form the (R)-alcohol.

-

Work-up and Purification : After the reaction is complete, the catalyst is removed, and the product is purified, typically by column chromatography or distillation.

Enantiomeric Resolution via Chiral HPLC

For analytical verification of enantiomeric purity or for small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.

Principle of Separation : The CSP is composed of a chiral selector (e.g., a polysaccharide derivative like cellulose or amylose) immobilized on a silica support. The two enantiomers of 1-(m-Tolyl)ethanol form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) and will therefore be retained longer on the column, allowing for their separation.

Typical Protocol: Chiral HPLC Analysis

-

Column Selection : A polysaccharide-based CSP (e.g., Daicel Chiralpak series) is chosen.

-

Mobile Phase : A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is used. The ratio is optimized to achieve baseline separation (Rs > 1.5).

-

Sample Preparation : A dilute solution of the 1-(m-Tolyl)ethanol sample is prepared in the mobile phase.

-

Injection & Detection : The sample is injected onto the HPLC system, and the separated enantiomers are detected using a UV detector (typically at ~254 nm).

-

Quantification : The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

Caption: Principle of chiral HPLC separation of enantiomers.

Applications in Drug Development and Asymmetric Synthesis

The primary and most critical application of this compound is its use as a chiral building block . In pharmaceutical synthesis, the three-dimensional structure of a drug is vital for its biological activity. Often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[4][5]

By starting a synthesis with an enantiomerically pure fragment like this compound, chemists can build chirality directly into the target molecule.[6][7] This strategy, known as "chiral pool synthesis," is highly efficient and avoids late-stage resolution steps that can be costly and low-yielding.[8] The hydroxyl group of the alcohol is a versatile functional handle that can be easily converted into other groups (e.g., halides, amines) or used as a point of attachment for other molecular fragments.

Caption: Role of this compound in a synthetic workflow.

Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques:

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint. Expected signals include a quartet for the methine proton (-CHOH), a doublet for the adjacent methyl group, a singlet for the tolyl methyl group, and a series of multiplets in the aromatic region.

-

¹³C NMR Spectroscopy : Will show nine distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS) : Typically performed using GC-MS, this will confirm the molecular weight (m/z = 136) and provide a characteristic fragmentation pattern.[1]

-

Chiral HPLC : As described above, this is essential to determine the enantiomeric purity (% ee).

Safety and Handling

While specific safety data for the (R)-enantiomer is sparse, the data for the racemic mixture 1-(m-Tolyl)ethanol should be used as a primary reference.

-

Hazards : Generally classified as an irritant. May cause skin, eye, and respiratory irritation.

-

Handling : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. 1-(3-Methylphenyl)ethanol | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Methylphenyl)ethanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-(对甲苯基)乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of (R)-1-(m-Tolyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(m-Tolyl)ethanol, a chiral aromatic alcohol, serves as a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific stereochemistry makes it a crucial intermediate where precise molecular architecture is paramount. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are essential to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, offering insights into its properties, potential hazards, and the necessary precautions for its use in a research and development setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available data, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates the following for this compound:

| Hazard Category | GHS Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning |

It is imperative that all personnel handling this chemical are fully aware of these hazards and are trained in the appropriate safety procedures.

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. While comprehensive data for this compound is not fully available, the properties of the closely related 1-(p-Tolyl)ethanol can provide valuable guidance.

| Property | Value (for 1-(p-Tolyl)ethanol, unless otherwise stated) |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 218-220 °C |

| Flash Point | 107 °C (closed cup) |

| Density | 0.987 g/mL at 20 °C |

| Solubility | Slightly soluble in water; soluble in polar organic solvents.[1] |

| Storage Temperature | Room temperature (Recommended in a cool and dark place, <15°C) |

It is crucial to note that these values are for the para-isomer and should be used as an estimate for the meta-isomer. Experimental conditions should be approached with caution.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is required when there is a potential for aerosol or vapor generation.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in preventing chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a tight seal are essential.[4] When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are suitable choices for protection against alcohols.[4] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and contamination of personal clothing.

-

-

Respiratory Protection: If working outside of a fume hood where ventilation is inadequate and there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires proper training and fit-testing.

Diagram: PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE.

Storage

-

Store containers tightly closed in a dry, cool, and well-ventilated area.[3]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[2][3]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

-

If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill Response

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team and provide them with the location and nature of the spill.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Diagram: Emergency Spill Response Workflow

Caption: A workflow for responding to chemical spills.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back. In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Section 5: Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for this compound are limited. The acute toxicity is categorized as harmful if swallowed. Chronic exposure effects have not been fully investigated. Due to the lack of specific data, it is prudent to handle this compound with the assumption that it may have long-term health effects and to minimize all routes of exposure.

There is no specific information available regarding the environmental fate and effects of this compound. Therefore, it is essential to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of safety awareness and adherence to established protocols. By understanding its hazard profile, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these recommendations is rooted in the fundamental principles of chemical safety: minimizing exposure, preventing accidental release, and preparing for worst-case scenarios. This proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and responsible research.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Secondary Benzylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Secondary benzylic alcohols are a pivotal class of organic compounds, serving as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. A profound understanding of their thermodynamic properties is paramount for optimizing reaction conditions, predicting chemical equilibrium, and designing efficient synthetic routes. This technical guide provides a comprehensive exploration of the key thermodynamic parameters governing the stability and reactivity of secondary benzylic alcohols, including enthalpy, entropy, and Gibbs free energy of formation, as well as heat capacity. We delve into both experimental and computational methodologies for the determination of these properties, offering field-proven insights into the causality behind experimental choices and the predictive power of modern theoretical approaches. This guide is intended to be a valuable resource for researchers and professionals seeking to harness the thermodynamic principles that underpin the chemistry of secondary benzylic alcohols.

Introduction: The Thermodynamic Landscape of Secondary Benzylic Alcohols

The thermodynamic stability of a molecule is a fundamental determinant of its behavior in a chemical system. For secondary benzylic alcohols, which are characterized by a hydroxyl group attached to a carbon atom that is itself bonded to a benzene ring and another carbon-containing substituent, their thermodynamic properties dictate their reactivity in a multitude of transformations, including oxidation, esterification, and nucleophilic substitution.

The stability of the benzylic C-O bond and the overall molecule is influenced by a delicate interplay of electronic and steric factors. The phenyl group, through resonance and inductive effects, plays a crucial role in stabilizing adjacent carbocationic intermediates that may form during reactions, thereby influencing the transition state energies and overall thermodynamics. Substituents on both the aromatic ring and the secondary carbon atom further modulate these properties, making a systematic understanding of their thermodynamic landscape essential for rational molecular design and process development.

This guide will navigate through the core thermodynamic concepts, their experimental determination, and their computational prediction, providing a robust framework for scientists working with this important class of molecules.

Key Thermodynamic Parameters

The primary thermodynamic properties that govern the behavior of secondary benzylic alcohols are:

-

Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.

-

Standard Molar Entropy (S°) : Entropy is a measure of the randomness or disorder of a system. For molecules, it relates to their rotational, vibrational, and translational degrees of freedom.

-

Standard Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy is the ultimate arbiter of spontaneity for a chemical process at constant temperature and pressure. It is defined by the equation: ΔG° = ΔH° - TΔS°. A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.

-

Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a given amount. It is crucial for understanding how the enthalpy and entropy of a system change with temperature.

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is the bedrock of chemical thermodynamics. Calorimetry stands as the primary experimental technique for determining the enthalpies of reaction, from which enthalpies of formation can be derived.

Combustion Calorimetry: A Cornerstone Technique

Combustion calorimetry, particularly using a bomb calorimeter, is the gold standard for determining the enthalpy of combustion (ΔHc°) of organic compounds. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

The Causality Behind the Choice: Bomb calorimetry is chosen for its ability to ensure complete and rapid combustion under controlled conditions (constant volume), allowing for a precise measurement of the heat released. The use of pure oxygen at high pressure guarantees that the reaction goes to completion, a critical factor for obtaining accurate data.

Experimental Protocol: Determination of the Enthalpy of Combustion of a Liquid Secondary Benzylic Alcohol (e.g., 1-Phenylethanol) [1][2][3]

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid alcohol is placed in a sample crucible. A small amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[1]

-

Fuse Wire Connection: A fuse wire of known length and material is connected to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb head is securely sealed onto the bomb vessel. The bomb is then purged with a small amount of pure oxygen before being pressurized to a high pressure (typically 20-30 atm).[1]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

-

Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant initial temperature is reached. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of the alcohol is then calculated using the temperature rise and Ccal. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using the known standard enthalpies of formation of CO2(g) and H2O(l).

Self-Validation: The protocol's integrity is maintained by meticulous calibration of the calorimeter, precise measurements of mass and temperature, and careful correction for all sources of heat. The reproducibility of the results over multiple runs serves as a key validation metric.

Diagram: Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Computational Prediction of Thermodynamic Properties

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective tool for predicting the thermodynamic properties of molecules with a high degree of accuracy.

The Causality Behind the Choice: DFT is a quantum mechanical method that can solve the electronic structure of a molecule, from which its energy and other properties can be derived. By choosing an appropriate functional and basis set, DFT can provide reliable predictions of thermodynamic data, especially when experimental determination is challenging or impractical. This approach allows for the rapid screening of a large number of molecules and the systematic study of substituent effects.

Protocol: DFT Calculation of Thermodynamic Properties of a Secondary Benzylic Alcohol [4][5][6]

-

Molecular Structure Optimization: The 3D structure of the secondary benzylic alcohol is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[6]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the vibrational frequencies that are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and heat capacity.

-

-

Thermochemical Analysis: The output of the frequency calculation provides the thermochemical data at the specified temperature (usually 298.15 K) and pressure (1 atm). This includes:

-

Electronic Energy: The total energy of the molecule at 0 K.

-

Enthalpy (H): Calculated by adding the thermal correction to the electronic energy.

-

Gibbs Free Energy (G): Calculated from the enthalpy and entropy (G = H - TS).

-

Entropy (S): Calculated from the translational, rotational, and vibrational contributions.

-

Heat Capacity (Cv): The constant volume heat capacity is also provided.

-

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions.[7] These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which leads to a cancellation of errors in the DFT calculations. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be accurately determined.

Self-Validation: The reliability of the computational protocol is validated by comparing the calculated properties of well-characterized molecules with experimental data. The choice of functional and basis set should be benchmarked against known values to ensure the accuracy of the predictions.

Diagram: Computational Workflow for Thermodynamic Properties

Caption: A typical workflow for the computational determination of thermodynamic properties using DFT.

Thermodynamic Data of Selected Secondary Benzylic Alcohols

The following table summarizes available experimental and calculated thermodynamic data for some representative secondary benzylic alcohols at 298.15 K.

| Compound | Formula | ΔHf° (liquid) (kJ/mol) | S° (liquid) (J/mol·K) | ΔGf° (liquid) (kJ/mol) | Cp (liquid) (J/mol·K) |

| 1-Phenylethanol | C8H10O | - | - | - | 258.28[8] |

| Diphenylmethanol | C13H12O | -105.34[9] | - | - | - |

| 1-(4-Methylphenyl)ethanol | C9H12O | - | - | - | 240.71[10] |

Substituent Effects on Thermodynamic Stability

The thermodynamic properties of secondary benzylic alcohols are significantly influenced by the nature and position of substituents on the aromatic ring and the alkyl group attached to the carbinol carbon.

-

Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH3) or methyl (-CH3) groups, stabilize the benzylic carbocation-like transition states that can be involved in many reactions. This stabilization can lead to a more negative enthalpy of formation for the alcohol. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) destabilize such intermediates, which can be reflected in less negative or even positive enthalpies of formation.

-

Steric Effects: Bulky substituents on either the phenyl ring or the secondary carbon can introduce steric strain, which will increase the enthalpy of formation and thus decrease the thermodynamic stability of the molecule.

A systematic study of these effects, ideally through a combination of calorimetry and computational chemistry, is crucial for developing predictive models for the thermodynamic properties of novel secondary benzylic alcohols.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermodynamic properties of secondary benzylic alcohols, covering their fundamental importance, experimental determination, and computational prediction. While calorimetry remains the definitive method for enthalpy measurements, the increasing accuracy and cost-effectiveness of DFT calculations offer a powerful complementary approach, particularly for screening and understanding substituent effects.

The current gaps in the publicly available thermodynamic data for a wide range of substituted secondary benzylic alcohols present a clear opportunity for future research. A systematic and concerted effort to populate this thermochemical landscape will undoubtedly empower chemists to design more efficient and sustainable synthetic processes for the myriad of valuable compounds derived from this important class of molecules. For drug development professionals, a deeper understanding of these properties can aid in predicting metabolic stability and designing more effective prodrug strategies.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. learnable.education [learnable.education]

- 3. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Substituent and temperature effects on the reactions of benzylchlorocarbene with alcohol | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Phenylethanol, TMS derivative [webbook.nist.gov]

- 9. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 10. chem-casts.com [chem-casts.com]

Methodological & Application

The Strategic Application of (R)-1-(m-Tolyl)ethanol in Asymmetric Synthesis: A Guide for Researchers

Introduction: The Value of a Chiral Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical aspect of molecular design and synthesis. Chiral building blocks, or "chirons," serve as foundational scaffolds upon which complex, stereochemically defined molecules can be constructed. Among these, (R)-1-(m-Tolyl)ethanol has emerged as a versatile and economically viable chiral precursor. Its utility lies in the strategic transfer of its inherent chirality to new stereogenic centers, enabling the efficient and predictable synthesis of a wide array of enantioenriched target molecules.

This technical guide provides an in-depth exploration of the applications of this compound as a chiral building block. We will delve into key synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and process development to leverage the full potential of this valuable synthon.

Core Application: Stereoinvertive Synthesis of Chiral Amines via the Mitsunobu and Gabriel Reactions

One of the most powerful applications of this compound is in the synthesis of its enantiomeric counterpart, (S)-1-(m-Tolyl)ethylamine. This transformation is a cornerstone of asymmetric synthesis, as chiral amines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The conversion is typically achieved through a two-step sequence involving a Mitsunobu reaction followed by a Gabriel amine synthesis, a process that proceeds with a net inversion of stereochemistry.

Mechanistic Rationale: The Power of Inversion

The Mitsunobu reaction is a cornerstone of synthetic organic chemistry that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1][2] The reaction proceeds through the activation of the alcohol's hydroxyl group by a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in a classic Sₙ2 fashion, leading to the observed inversion of configuration.[2]

In the context of synthesizing (S)-1-(m-Tolyl)ethylamine from this compound, phthalimide is employed as the nucleophile. The resulting N-alkylated phthalimide is then subjected to hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis to liberate the desired primary amine.[5][6][7] This sequence, known as the Gabriel synthesis, provides a robust and high-yielding route to primary amines while avoiding the over-alkylation often encountered in direct amination methods.[6][8]

Diagram 1: Overall Workflow for the Synthesis of (S)-1-(m-Tolyl)ethylamine

Caption: A two-step process for the stereoinvertive synthesis of a chiral amine.

Detailed Protocol 1: Synthesis of (S)-N-(1-(m-Tolyl)ethyl)phthalimide via Mitsunobu Reaction

This protocol outlines the conversion of this compound to (S)-N-(1-(m-Tolyl)ethyl)phthalimide with complete inversion of stereochemistry.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 136.19 | 10.0 | 1.36 g |

| Phthalimide | 147.13 | 12.0 | 1.77 g |

| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 3.15 g |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.0 | 2.37 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.36 g, 10.0 mmol), phthalimide (1.77 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

-

Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting alcohol spot has disappeared.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford (S)-N-(1-(m-Tolyl)ethyl)phthalimide as a white solid.

Expected Outcome:

-

Yield: 80-90%

-

Enantiomeric Excess (ee): >98% (S)-enantiomer

Detailed Protocol 2: Synthesis of (S)-1-(m-Tolyl)ethylamine via Hydrazinolysis

This protocol describes the cleavage of the phthalimide group to yield the free primary amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| (S)-N-(1-(m-Tolyl)ethyl)phthalimide | 265.31 | 8.0 | 2.12 g |

| Hydrazine hydrate (64% in water) | 50.06 | 80.0 | ~4.0 mL |

| Ethanol | - | - | 40 mL |

| Diethyl ether | - | - | As needed |

| 2M Hydrochloric acid | - | - | As needed |

| 2M Sodium hydroxide | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve (S)-N-(1-(m-Tolyl)ethyl)phthalimide (2.12 g, 8.0 mmol) in ethanol (40 mL).

-

Add hydrazine hydrate (~4.0 mL, 80.0 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 2 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add 2M hydrochloric acid (20 mL) and stir for 30 minutes.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold water.

-

Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any remaining non-polar impurities.

-

Cool the aqueous layer in an ice bath and basify by the slow addition of 2M sodium hydroxide until a pH of >12 is reached.

-

Extract the liberated amine with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(m-Tolyl)ethylamine as a colorless oil.

Expected Outcome:

-

Yield: 85-95%

-

Enantiomeric Purity: The enantiomeric purity is retained from the previous step.

Advanced Applications: Diastereoselective Synthesis of Biologically Active Molecules

The chiral amine, (S)-1-(m-Tolyl)ethylamine, synthesized from this compound, can be further utilized as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. This is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

Application in the Synthesis of β-Lactams

β-Lactams are a class of compounds of immense importance in medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The diastereoselective synthesis of β-lactams can be achieved through the Staudinger cycloaddition of a ketene with a chiral imine. An imine derived from (S)-1-(m-Tolyl)ethylamine can effectively control the stereochemistry of the newly formed β-lactam ring.[9]

Diagram 2: Diastereoselective β-Lactam Synthesis

Caption: A chiral amine directs the stereoselective formation of a β-lactam.

Case Study: this compound in the Synthesis of Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][3] The synthesis of Aprepitant provides a compelling example of the industrial application of a chiral alcohol, in this case, a structurally related analog, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, as a key chiral building block.[10] The stereocenter of this alcohol is crucial for the overall biological activity of the final drug molecule. The synthesis involves a key stereoselective coupling reaction where the chiral alcohol is condensed with a morpholine derivative.[10] This highlights the importance of readily available, enantiomerically pure secondary alcohols in the efficient construction of complex pharmaceutical agents.

Conclusion

This compound is a valuable and versatile chiral building block that offers a reliable and cost-effective entry point into a wide range of enantiomerically pure molecules. Its application in the stereoinvertive synthesis of chiral amines via the Mitsunobu and Gabriel reactions is a particularly powerful tool for synthetic chemists. Furthermore, the resulting chiral amine can be employed as a chiral auxiliary to direct the stereochemistry of subsequent transformations, enabling the construction of complex targets with high levels of stereocontrol. The successful application of related chiral alcohols in the synthesis of marketed drugs like Aprepitant underscores the industrial relevance and strategic importance of this class of chiral building blocks. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools to effectively incorporate this compound into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

- 1. Synthesis of Aprepitant [cjph.com.cn]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

The Strategic Deployment of (R)-1-(m-Tolyl)ethanol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the stereochemical identity of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. This often results in one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development.[1][2][3]

Chiral alcohols, particularly secondary alcohols of the (R)-1-arylethanol family, are invaluable building blocks in the asymmetric synthesis of complex pharmaceutical intermediates.[] Their utility stems from the strategic introduction of a defined stereocenter, which can direct the stereochemistry of subsequent transformations or be incorporated directly into the final molecular architecture. (R)-1-(m-Tolyl)ethanol, with its defined stereochemistry at the benzylic position, serves as a quintessential example of such a chiral synthon. This application note will elucidate the strategic application of this compound and its analogs in the synthesis of key pharmaceutical intermediates, with a focus on the underlying principles of stereocontrol and detailed protocols for its practical implementation.

Core Application: A Chiral Building Block in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

A prominent application of chiral 1-arylethanols is in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting, as well as for other neurological disorders.[5][6][7] The drug Aprepitant is a notable example, and its synthesis showcases the critical role of a structurally similar chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[8][9][10] The principles and reaction mechanisms involved are directly translatable to the use of this compound for the synthesis of analogous compounds.

The core strategy involves the coupling of the chiral alcohol with a suitable heterocyclic scaffold to form a chiral ether linkage. This reaction, often catalyzed by a Lewis acid, establishes a key stereocenter in the intermediate, which is carried through to the final API. The tolyl group of this compound provides a specific steric and electronic profile that can influence the reactivity and stability of the intermediates.

Workflow for the Synthesis of a Chiral Morpholine Acetal Intermediate

The following diagram illustrates a representative workflow for the synthesis of a chiral morpholine acetal, a key intermediate in the synthesis of many NK-1 receptor antagonists. This process highlights the point of incorporation for the chiral alcohol.

Caption: Synthetic workflow for a chiral pharmaceutical intermediate.

Detailed Protocol: Synthesis of a Chiral Morpholine Acetal Intermediate

This protocol provides a detailed, step-by-step methodology for the Lewis acid-catalyzed condensation of this compound with a morpholinone precursor, a key step in the synthesis of certain NK-1 receptor antagonists.[9]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Comments |

| This compound | 42070-91-7 | 136.19 | Chiral alcohol |

| 4-benzyl-2-hydroxy-morpholin-3-one | N/A | 207.23 | Heterocyclic precursor |

| Boron trifluoride diethyl etherate (BF3·OEt2) | 109-63-7 | 141.93 | Lewis acid catalyst |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |

| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | For quenching |

| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent |

| Ethyl acetate | 141-78-6 | 88.11 | Extraction solvent |

| Hexanes | 110-54-3 | 86.18 | For chromatography |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyl-2-hydroxy-morpholin-3-one (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the morpholinone).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add boron trifluoride diethyl etherate (BF3·OEt2) (1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral morpholine acetal intermediate.

The Causality Behind Experimental Choices

-

Choice of Chiral Synthon: The use of enantiomerically pure this compound is a classic example of a "chiral pool" strategy, where a readily available chiral molecule is used as a starting material to impart chirality to the product. This approach avoids the need for a chiral resolution step later in the synthesis, which is often inefficient.

-

Lewis Acid Catalysis: Boron trifluoride diethyl etherate acts as a Lewis acid to activate the hydroxyl group of the 4-benzyl-2-hydroxy-morpholin-3-one, facilitating its displacement by the hydroxyl group of this compound in a stereoretentive SN1-like mechanism. The choice of a Lewis acid is critical for achieving high yields and preventing side reactions.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid catalyst and lead to the formation of byproducts. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is essential for the success of the reaction.

-

Temperature Control: The initial cooling to 0 °C during the addition of the Lewis acid is crucial to control the exothermicity of the reaction and prevent degradation of the starting materials and product.

Alternative Strategies: this compound Derivatives as Chiral Auxiliaries

Beyond its role as a chiral building block, this compound can be derivatized to function as a chiral auxiliary.[11][12] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[12]

For instance, this compound can be converted into a chiral ester or ether, which can then be attached to a prochiral enolate. The steric bulk and electronic properties of the tolyl group can then effectively shield one face of the enolate, leading to a highly diastereoselective alkylation or aldol reaction.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

Caption: Asymmetric alkylation using a chiral auxiliary derived from this compound.

Conclusion

This compound and its analogs are versatile and powerful tools in the synthesis of pharmaceutical intermediates. Their primary application as chiral building blocks allows for the direct and efficient introduction of a key stereocenter, as exemplified in the synthesis of NK-1 receptor antagonists. Furthermore, their potential for derivatization into chiral auxiliaries opens up a broader range of applications in asymmetric synthesis. A thorough understanding of the principles of stereocontrol and the practical aspects of handling these reagents is essential for any researcher or scientist involved in the development of modern, enantiomerically pure pharmaceuticals. The protocols and workflows presented herein provide a solid foundation for the successful implementation of this compound in the synthesis of advanced pharmaceutical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. 手性助劑 [sigmaaldrich.com]

Application Notes and Protocols: Asymmetric Reduction of 3'-Methylacetophenone

<

Introduction: The Significance of Chiral 1-(3-methylphenyl)ethanol

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic organic chemistry. These chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fragrance industries. Specifically, the chiral alcohol 1-(3-methylphenyl)ethanol, the product of the asymmetric reduction of 3'-methylacetophenone, is a key intermediate in the synthesis of various biologically active molecules. The ability to selectively produce either the (R)- or (S)-enantiomer with high purity is therefore of significant industrial importance.

This document provides a comprehensive guide to the asymmetric reduction of 3'-methylacetophenone, focusing on a well-established and reliable method: ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the expected outcomes and troubleshooting strategies.

Conceptual Framework: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones and imines. Unlike direct asymmetric hydrogenation, which uses high-pressure hydrogen gas, ATH employs a hydrogen donor, typically an alcohol like isopropanol or a formic acid/triethylamine mixture. The reaction is catalyzed by a transition metal complex, most commonly ruthenium, bearing a chiral ligand.

The mechanism of Ru-catalyzed ATH is a subject of extensive study but is generally understood to involve a metal-ligand bifunctional pathway. In this mechanism, the catalyst, activated by a base, facilitates the transfer of a hydride from the hydrogen donor to the ketone substrate via a six-membered pericyclic transition state. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The choice of the chiral ligand, such as (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), determines the absolute stereochemistry of the resulting alcohol.

Experimental Workflow Overview

The following diagram outlines the general workflow for the asymmetric reduction of 3'-methylacetophenone via transfer hydrogenation.

Application Notes and Protocols: (R)-1-(m-Tolyl)ethanol as a Chiral Auxiliary in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The vast majority of biological targets are chiral, exhibiting specific interactions with only one of a molecule's enantiomers.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry.[2] Chiral auxiliaries represent a robust and reliable strategy to achieve this goal.[1][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] This process operates on a simple yet powerful principle: the auxiliary creates a chiral environment, forcing the formation of one diastereomer of the product in preference to the other.[5][6] Following the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[1][3][6] This methodology is particularly valuable in the early stages of drug discovery, where versatility and predictable outcomes are paramount.[1][7]

This guide focuses on (R)-1-(m-Tolyl)ethanol, a member of the 1-arylethanol class of auxiliaries. Its structural features—specifically the stereogenic center bearing a hydroxyl group for attachment and a sterically demanding tolyl group—provide a distinct chiral environment capable of inducing high levels of diastereoselectivity in a variety of organic reactions. We will explore its application, provide detailed protocols, and delve into the mechanistic basis for its stereodirecting influence.

Core Principle: The Mechanism of Stereodirection

The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically biased environment around the reactive center. When attached to a prochiral substrate, such as an acrylate or a carboxylic acid derivative, the bulky m-tolyl group orients itself to shield one face of the molecule. This steric hindrance directs the approach of an incoming reagent to the opposite, less hindered face, resulting in the preferential formation of a single diastereomer.

Lewis acid coordination can further enhance this effect by locking the conformation of the substrate-auxiliary adduct, amplifying the facial bias and leading to higher diastereoselectivity.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. york.ac.uk [york.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Resolving Racemic 1-(m-Tolyl)ethanol: A Senior Application Scientist's Guide to Enantiomeric Purification

Introduction: The Significance of Chiral Purity in (R)-1-(m-Tolyl)ethanol

This compound is a chiral secondary alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final product. The presence of its enantiomer, (S)-1-(m-Tolyl)ethanol, can lead to reduced potency, altered pharmacological effects, or even undesirable side effects. Therefore, the ability to efficiently resolve the racemic mixture to obtain the enantiomerically pure (R)-isomer is of paramount importance for researchers, scientists, and professionals in drug development.

This comprehensive guide provides detailed application notes and protocols for the most effective methods for the purification of this compound from a racemic mixture. We will delve into the mechanistic underpinnings of each technique, offering not just a set of instructions, but a framework for understanding and optimizing the resolution process. The methodologies covered include enzymatic kinetic resolution, preparative chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric salt resolution, each with its own set of advantages and considerations.

Physical Properties of Racemic 1-(m-Tolyl)ethanol:

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 215-220 °C |

| Density | Approx. 0.98 g/mL |

Method 1: Enzymatic Kinetic Resolution (EKR)

Expertise & Experience: The Rationale Behind Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1] Lipases are a class of enzymes widely employed for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1] The underlying principle is that one enantiomer reacts significantly faster with the enzyme than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.